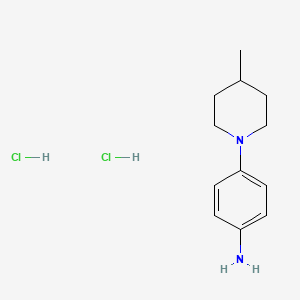

4-(4-Methylpiperidin-1-yl)aniline dihydrochloride

Description

Properties

IUPAC Name |

4-(4-methylpiperidin-1-yl)aniline;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c1-10-6-8-14(9-7-10)12-4-2-11(13)3-5-12;;/h2-5,10H,6-9,13H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZVOBPLZWQHHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=CC=C(C=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperidin-1-yl)aniline dihydrochloride typically involves the reaction of 4-methylpiperidine with aniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperidin-1-yl)aniline dihydrochloride can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules: The compound serves as a fundamental building block in the synthesis of more complex organic molecules, particularly in medicinal chemistry.

- Reagent in Chemical Reactions: It is utilized as a reagent in various chemical transformations, including oxidation and substitution reactions.

Biology

- Enzyme Inhibition Studies: The compound is employed in research focused on enzyme inhibition, particularly in studies targeting kinases and other critical enzymes involved in cellular signaling pathways.

- Receptor Binding Studies: It has been used to investigate interactions with specific receptors, providing insights into its potential pharmacological effects.

Pharmaceutical Applications

- Drug Development: As an intermediate in drug synthesis, 4-(4-Methylpiperidin-1-yl)aniline dihydrochloride plays a role in developing various pharmaceutical agents, especially those targeting neurological disorders or cancer.

- Specialty Chemicals Production: The compound is also used in producing specialty chemicals that require specific functional groups for enhanced reactivity or biological activity.

Case Study 1: Enzyme Inhibition

In a study investigating the inhibition of specific kinases, researchers utilized this compound as a lead compound. The results indicated that modifications to the piperidine ring could enhance inhibitory potency, suggesting pathways for developing more effective therapeutic agents.

Case Study 2: Receptor Interaction

Another study focused on the binding affinity of this compound to certain neurotransmitter receptors. It was found that variations in the piperidine structure could alter binding characteristics, providing valuable data for drug design aimed at neurological targets.

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperidin-1-yl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

- Molecular Formula : C₁₂H₂₀Cl₂N₂

- Molecular Weight : 263.21 g/mol

- CAS Number : 1189494-84-5 (dihydrochloride form)

- Structure : Comprises an aniline moiety substituted with a 4-methylpiperidin-1-yl group at the para position, stabilized as a dihydrochloride salt.

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural analogues differ in substituent positions, ring systems (piperidine vs. piperazine), and functional groups. Key examples include:

Structural Impact :

- Positional Isomerism : The para-substituted piperidine in the target compound enhances steric accessibility for electrophilic reactions (e.g., acylation) compared to ortho-substituted analogues .

- Ring System : Piperazine-containing analogues (e.g., 4-(4-Methylpiperazin-1-yl)phenylamine) exhibit altered basicity and hydrogen-bonding capacity due to the additional nitrogen atom .

Target Compound :

Analogues :

Key Differences :

- The target compound’s methylpiperidine group improves lipophilicity (logP ~2.5), enhancing blood-brain barrier penetration compared to polar piperazine analogues .

- Piperazine-containing compounds (e.g., 4-(4-Methylpiperazin-1-yl)phenylamine) exhibit higher solubility in aqueous media but reduced CNS activity .

Biological Activity

4-(4-Methylpiperidin-1-yl)aniline dihydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H18N2·2HCl. It features a piperidine ring that enhances its interaction with biological targets, making it suitable for various pharmacological applications.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an anti-cancer agent, as well as its effects on neurological conditions.

Table 1: Summary of Biological Activities

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Protein Kinases : The compound has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer progression.

- Neurotransmitter Modulation : It may influence neurotransmitter levels, contributing to its neuroprotective effects.

- Antiparasitic Activity : Studies indicate that derivatives of this compound may target specific ATPases in parasites, suggesting potential applications in treating parasitic infections.

Case Study 1: Anticancer Properties

In a study exploring the anticancer properties of related compounds, it was found that modifications to the piperidine structure significantly enhanced cytotoxicity against various cancer cell lines. The study highlighted that the presence of the piperidine moiety was essential for activity against breast cancer cells, suggesting that similar effects might be observed with this compound .

Case Study 2: Neuroprotective Potential

Research focusing on neuroinflammation indicated that compounds similar to this compound could reduce markers of inflammation in animal models. This suggests a therapeutic potential for treating conditions like Alzheimer's disease .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest moderate bioavailability with rapid metabolism in vivo. Toxicological assessments indicate a favorable safety profile at therapeutic doses; however, further studies are required to fully elucidate its safety margins.

Q & A

Q. What are the standard synthetic routes for preparing 4-(4-Methylpiperidin-1-yl)aniline dihydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution. For example, 4-chloronitrobenzene reacts with 4-methylpiperidine under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form 4-(4-methylpiperidin-1-yl)nitrobenzene. Subsequent reduction of the nitro group (e.g., catalytic hydrogenation with Pd/C or Fe/HCl) yields the free base, which is treated with HCl gas or concentrated HCl in ethanol to form the dihydrochloride salt. Optimization includes:

- Varying reaction time and temperature to minimize by-products.

- Monitoring reaction progress via TLC or HPLC.

- Recrystallization from ethanol/water for purity enhancement .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Elemental Analysis : Verify C, H, N, and Cl content against theoretical values.

- NMR Spectroscopy : Use ¹H/¹³C NMR in DMSO-d₆ or D₂O to confirm substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm, piperidinyl protons at δ 1.2–3.0 ppm).

- HPLC : Employ a C18 column with a mobile phase of acetonitrile/0.1% TFA to assess purity (>95% by area).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ for free base at m/z 205.2) .

Q. What are the key solubility properties and storage conditions for this compound in laboratory settings?

- Methodological Answer :

- Solubility : Highly soluble in water (>50 mg/mL) and polar solvents (e.g., methanol, DMSO) due to the dihydrochloride salt form. Poor solubility in non-polar solvents (e.g., hexane) .

- Storage : Store in airtight containers at –20°C, protected from light and moisture. Desiccate under vacuum if long-term stability is required. Monitor for deliquescence via periodic mass checks .

Advanced Research Questions

Q. How can X-ray crystallography be employed to determine the crystal structure of this compound, and what software tools are recommended for data refinement?

- Methodological Answer :

- Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data.

- Structure Solution : Apply direct methods (e.g., SHELXT) for phase determination.

- Refinement : Use SHELXL for least-squares refinement of positional and anisotropic displacement parameters. Validate geometry with WinGX (e.g., bond lengths ±0.02 Å, angles ±2°).

- Visualization : ORTEP for Windows generates thermal ellipsoid plots .

Q. What experimental strategies can resolve discrepancies in spectroscopic data (e.g., NMR chemical shifts) observed under different solvent conditions?

- Methodological Answer :

- Solvent Screening : Compare spectra in DMSO-d₆ (stabilizes free base) vs. D₂O (enhances salt dissociation).

- Variable Temperature NMR : Identify dynamic processes (e.g., piperidinyl ring puckering) causing signal broadening.

- 2D NMR (COSY, NOESY) : Resolve overlapping peaks and assign coupling interactions.

- pH Adjustment : Use buffer solutions to stabilize protonation states .

Q. How does the substitution pattern on the aniline ring influence the compound's bioactivity, based on structure-activity relationship (SAR) studies of analogous structures?

- Methodological Answer :

- SAR Framework : Compare with analogs like 5-chloro-2-(pyrrolidin-1-yl)aniline dihydrochloride () and 4-(piperazin-1-yl)aniline derivatives (). Key findings:

| Substituent | Effect on Bioactivity |

|---|---|

| Chloro | Enhances lipophilicity and receptor binding affinity. |

| Methylpiperidinyl | Improves metabolic stability vs. piperazinyl analogs. |

| Dihydrochloride | Increases aqueous solubility for in vitro assays. |

- Experimental Validation : Use enzyme inhibition assays (e.g., kinase panels) or cellular uptake studies to quantify effects .

Q. What are the best practices for ensuring compound stability during long-term enzymatic or cellular assays?

- Methodological Answer :

- Buffer Selection : Use phosphate-buffered saline (pH 7.4) with 0.1% BSA to prevent aggregation.

- Temperature Control : Store working solutions on ice and avoid freeze-thaw cycles.

- Light Protection : Use amber vials to prevent photodegradation.

- Stability Monitoring : Perform periodic LC-MS to detect hydrolysis or oxidation products .

Q. How can researchers optimize HPLC methods to separate and quantify this compound from closely related by-products?

- Methodological Answer :

- Column : Use a Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm).

- Mobile Phase : Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B): 10% B to 90% B over 15 min.

- Detection : UV at 254 nm for aromatic moieties.

- Validation : Assess linearity (R² > 0.999), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL). Compare retention times with spiked impurity standards (e.g., unreacted 4-methylpiperidine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.